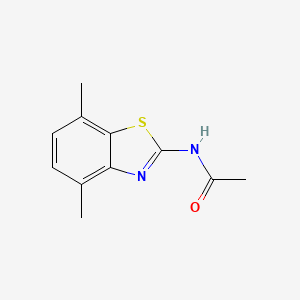
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are important heterocyclic compounds that have been extensively studied due to their wide range of biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “this compound”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a bicyclic compound containing a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
Benzothiazole derivatives, like “this compound”, can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions with aldehydes .Scientific Research Applications
Antimicrobial and Anticandidal Activity
Derivatives of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide have shown promising results in combating microbial infections. A study by Mokhtari and Pourabdollah (2013) synthesized derivatives and tested them for antimicrobial activities against pathogenic bacteria and Candida species. These compounds exhibited significant efficacy, particularly against fungi, with Candida utilis showing considerable susceptibility. This highlights the compound's potential in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Acidity Constants and Drug Precursor Potential
Duran and Canbaz (2013) investigated the acidity constants (pKa) of newly synthesized derivatives, revealing insights into their chemical behavior and potential as drug precursors. The study found variations in pKa values, indicating different protonation sites which are crucial for understanding the compound's behavior in biological systems (Duran & Canbaz, 2013).
Analgesic Properties
Research by Kaplancıklı et al. (2012) synthesized some acetamide derivatives to investigate their analgesic activities. These compounds showed significant analgesic effects in various nociceptive tests, highlighting their potential in pain management without adversely affecting motor coordination (Kaplancıklı et al., 2012).
Antitumor Activity
Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with varying heterocyclic rings, which were then screened for antitumor activity. Some derivatives exhibited notable anticancer activity against various cancer cell lines, suggesting the potential of these compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Metabolic Stability Improvement
Stec et al. (2011) explored derivatives to enhance metabolic stability, particularly targeting phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. By modifying the benzothiazole ring, they aimed to reduce deacetylation, a common metabolic pathway, thus improving the compound's pharmacokinetic profile (Stec et al., 2011).
Future Directions
Mechanism of Action
Target of Action
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative that has been found to have significant anti-tubercular activity . The primary target of this compound is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The interaction of this compound with its target, DprE1, results in the inhibition of the enzyme’s function . This disruption in the enzyme’s activity leads to a halt in the biosynthesis of the bacterial cell wall, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
This compound affects the biochemical pathway responsible for the synthesis of the bacterial cell wall . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to downstream effects such as compromised bacterial cell wall integrity and ultimately, bacterial cell death .
Pharmacokinetics
It is suggested that the compound has a favorable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of Mycobacterium tuberculosis growth . By targeting and inhibiting the DprE1 enzyme, this compound disrupts the biosynthesis of the bacterial cell wall, leading to bacterial cell death .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been associated with antimicrobial, anticancer, and anti-inflammatory activities . The specific enzymes, proteins, and biomolecules that N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide interacts with are yet to be identified.
Cellular Effects
Benzothiazole derivatives have shown promising activity against Staphylococcus aureus , suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-6-4-5-7(2)10-9(6)13-11(15-10)12-8(3)14/h4-5H,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTMSKUIPBRYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarboxylic acid](/img/structure/B2562157.png)
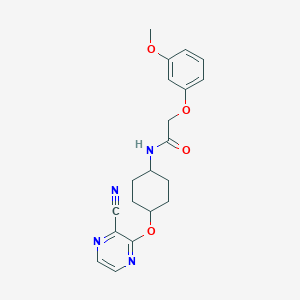

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2562162.png)
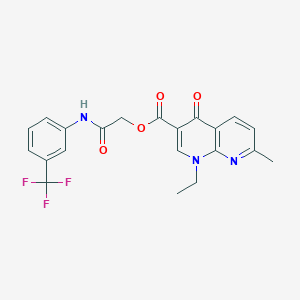
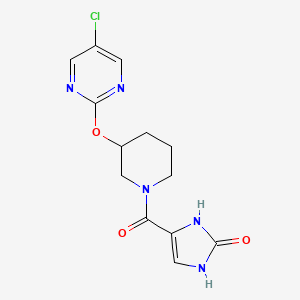

![5,6-dichloro-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2562170.png)
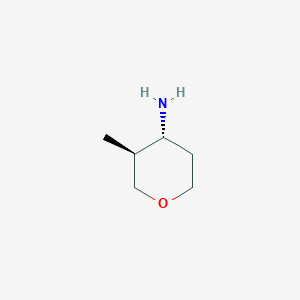
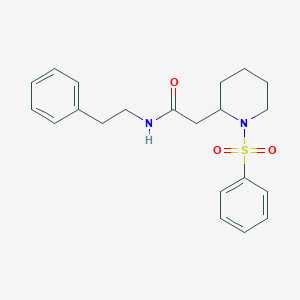
![Tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate](/img/structure/B2562175.png)
![Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2562176.png)
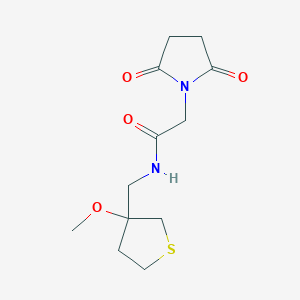
![[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride](/img/structure/B2562178.png)
